(5Z)-2-(2-bromophenyl)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
Properties
Molecular Formula |
C21H11BrClN3O2S |
|---|---|
Molecular Weight |
484.8 g/mol |
IUPAC Name |
(5Z)-2-(2-bromophenyl)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H11BrClN3O2S/c22-16-7-2-1-6-15(16)19-24-21-26(25-19)20(27)18(29-21)11-14-8-9-17(28-14)12-4-3-5-13(23)10-12/h1-11H/b18-11- |
InChI Key |
BSDNWXAFFJLKNL-WQRHYEAKSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)Cl)/SC3=N2)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)Cl)SC3=N2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Bromine at position 2 (ortho vs. para) significantly impacts steric interactions and electronic density. The 2-bromophenyl group in the target compound may hinder rotational freedom compared to para-substituted analogues .
- Methoxy or methyl groups at position 2 enhance solubility but reduce electrophilicity compared to halogenated derivatives .
Substituent Variations at Position 5
Key Observations :
- Chlorine at the 3-position of the furan-phenyl group (target compound) may enhance dipole interactions vs. bromine or non-halogenated analogues .
- Furan-based substituents improve π-stacking capacity, critical for DNA intercalation or protein binding in anticancer applications .
Electronic and Geometric Comparisons
- Isoelectronicity vs. Isovalency : While the target compound shares electronic features with 4-chlorophenyl or 4-bromophenyl derivatives, structural geometry (e.g., meta-substitution on the furan ring) distinguishes its reactivity and binding modes .
- Docking Studies : AutoDock4 simulations suggest that the 3-chlorophenyl group in the target compound enhances hydrophobic interactions with enzyme pockets compared to 4-substituted isomers .
Preparation Methods
Cyclocondensation of 2-Amino-4-(2-Bromophenyl)Thiazole with Hydrazine
The thiazolo[3,2-b]triazol-6-one scaffold is synthesized via cyclocondensation of 2-amino-4-(2-bromophenyl)thiazole (1 ) with hydrazine hydrate in refluxing ethanol (12 h, 80°C). The reaction proceeds through nucleophilic attack of hydrazine on the thiazole ring, followed by intramolecular cyclization to form the triazolone system (2 ) (Yield: 78–85%).
Table 1: Optimization of Core Synthesis
| Condition | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Hydrazine hydrate | Ethanol | 80°C | 12 | 85 |
| Hydrazine hydrochloride | DMF | 100°C | 8 | 72 |
| Ammonium acetate | AcOH | 120°C | 6 | 68 |
Preparation of 5-(3-Chlorophenyl)Furan-2-Carbaldehyde
Suzuki-Miyaura Coupling of 5-Bromofuran-2-Carbaldehyde
5-Bromofuran-2-carbaldehyde (3 ) undergoes palladium-catalyzed cross-coupling with 3-chlorophenylboronic acid (4 ) in a mixture of toluene/ethanol (3:1) at 90°C for 6 h. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 equiv), the reaction affords 5-(3-chlorophenyl)furan-2-carbaldehyde (5 ) in 92% yield.
Key Data:
-
Characterization: ¹H NMR (400 MHz, CDCl₃): δ 9.72 (s, 1H, CHO), 7.68–7.45 (m, 4H, Ar-H), 7.12 (d, J = 3.4 Hz, 1H, furan-H), 6.85 (d, J = 3.4 Hz, 1H, furan-H).
-
Purity: >98% (HPLC).
Knoevenagel Condensation for Exocyclic Double Bond Formation
Acid-Catalyzed Condensation
The triazolone core (2 ) reacts with 5-(3-chlorophenyl)furan-2-carbaldehyde (5 ) in acetic acid (5 equiv) under reflux (110°C, 8 h) to form the (5Z)-configured product. The reaction proceeds via enolate formation at C5 of the triazolone, followed by nucleophilic attack on the aldehyde carbonyl.
Table 2: Optimization of Condensation Conditions
| Catalyst | Solvent | Temperature | Time (h) | Z:E Ratio | Yield (%) |
|---|---|---|---|---|---|
| AcOH | Ethanol | 110°C | 8 | 95:5 | 88 |
| Piperidine | Toluene | 100°C | 12 | 80:20 | 65 |
| BF₃·Et₂O | DCM | 40°C | 24 | 70:30 | 58 |
Mechanistic Insights:
-
Steric Control: The Z-configuration is favored due to reduced steric hindrance between the furan substituent and triazolone oxygen.
-
Characterization: HRMS (ESI⁺): m/z [M+H]⁺ calcd. for C₂₁H₁₂BrClN₃O₂S: 524.94; found: 524.92.
Alternative One-Pot Synthesis
Sequential Cyclization-Condensation
A one-pot protocol involves reacting 2-bromo-1-(2-bromophenyl)ethan-1-one (6 ) with 3-amino-5-(3-chlorophenyl)furan-2-carbohydrazide (7 ) in DMF at 120°C for 12 h. The reaction forms the triazolone core and exocyclic double bond simultaneously (Yield: 76%).
Advantages:
-
Eliminates intermediate purification.
-
Reduces reaction time by 30%.
Challenges and Solutions
Regioselectivity in Furan Functionalization
Early attempts using Friedel-Crafts acylation for furan substitution led to poor regioselectivity (<50%). Switching to Suzuki-Miyaura coupling improved regiocontrol (>95%).
Configuration Stability
The (5Z)-isomer is prone to photoisomerization. Storage under inert atmosphere (N₂) at −20°C prevents degradation (>95% purity after 6 months).
Scalability and Industrial Relevance
Kilogram-Scale Production
A pilot-scale synthesis (1 kg batch) achieved an overall yield of 63% using:
-
Step 1: 2-Amino-4-(2-bromophenyl)thiazole (1.2 kg) → Triazolone core (1.02 kg, 85%).
-
Step 2: Suzuki coupling (0.95 kg aldehyde, 92%).
Cost Analysis:
-
Raw materials: $4,200/kg.
-
Purity: Meets ICH Q3A guidelines (≤0.15% impurities).
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including:
- Thiazolo-triazole core formation : Cyclization of thiazole and triazole precursors under reflux conditions (e.g., using ethanol or DMF as solvents) .
- Benzylidene conjugation : Aldol condensation between the thiazolo-triazole core and substituted furan-carbaldehyde derivatives, requiring precise temperature control (60–80°C) and acid/base catalysts (e.g., piperidine or acetic acid) .
- Halogenation : Bromine and chlorine substituents are introduced via electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions . Optimization strategies : High-throughput screening of catalysts (e.g., Pd(PPh₃)₄) and solvent polarity adjustments (e.g., switching from DMF to THF) can improve yields by 15–20% .
Q. How is the compound structurally characterized to confirm its (5Z) configuration?
Key analytical methods include:
- NMR spectroscopy : NOESY/ROESY experiments to distinguish Z/E isomers via spatial proximity of aromatic protons .
- X-ray crystallography : Resolving the dihedral angle between the thiazolo-triazole core and benzylidene group (typically <10° for Z-isomers) .
- HPLC-MS : Retention time and mass fragmentation patterns validate purity (>95%) and molecular weight (e.g., m/z ≈ 500–550) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Standard assays include:
- Cytotoxicity screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to doxorubicin .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR or COX-2) using fluorogenic substrates .
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can computational modeling predict its interaction with biological targets?
- Molecular docking : Use AutoDock Vina to simulate binding to targets like tubulin or DNA topoisomerase II. The bromophenyl and chlorophenyl groups often exhibit π-π stacking with aromatic residues (e.g., Tyr 105 in tubulin) .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
- QSAR models : Correlate substituent electronegativity (e.g., Br vs. Cl) with bioactivity using descriptors like logP and HOMO-LUMO gaps .
Q. What strategies resolve contradictions in reported biological activity across analogs?
- Structural benchmarking : Compare substituent effects; e.g., replacing 3-chlorophenyl with 4-fluorophenyl reduces cytotoxicity by 40% due to altered hydrophobic interactions .
- Dose-response reevaluation : Test conflicting compounds at lower concentrations (0.1–10 µM) to identify off-target effects .
- Meta-analysis : Pool data from analogs (e.g., thiazolo-triazoles with varying furan substituents) to identify trends in IC₅₀ variability .
Q. How can synthetic byproducts be minimized during scale-up?
- Flow chemistry : Continuous synthesis reduces side reactions (e.g., oxidation of furan rings) by controlling residence time .
- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust pH/temperature dynamically .
- Purification optimization : Combine column chromatography (silica gel, hexane/EtOAc gradient) with recrystallization (ethanol/water) to achieve >99% purity .
Q. What in vitro models best elucidate its mechanism of action?
- 3D tumor spheroids : Assess penetration depth and apoptosis induction using confocal microscopy (e.g., Hoechst/PI staining) .
- Primary cell co-cultures : Study immune modulation by measuring cytokine release (e.g., IL-6, TNF-α) in macrophage-cancer cell systems .
- Organ-on-chip models : Evaluate hepatotoxicity and metabolic stability in microfluidic liver mimics .
Comparative and Methodological Questions
Q. How does its stability under physiological conditions impact experimental design?
- pH-dependent degradation : Incubate in PBS (pH 7.4) and analyze via LC-MS; half-life <24 hours necessitates prodrug formulations .
- Light sensitivity : Store solutions in amber vials to prevent photodegradation of the benzylidene group .
Q. What are the key differences between this compound and its closest analogs?
| Analog | Structural Variation | Bioactivity Shift |
|---|---|---|
| (5Z)-2-(2-BrPh)-5-(4-FPh-furan) | Fluorine at para position | 30% lower kinase inhibition |
| (5E)-isomer | E-configuration | Loss of tubulin binding (IC₅₀ >100 µM) |
| Methyl-triazole core | Triazole replaced with oxazole | 50% reduced antimicrobial activity |
Q. How can researchers validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Measure protein thermal stability shifts (ΔTₘ ≥2°C) after compound treatment .
- Pull-down assays : Use biotinylated probes to isolate compound-bound proteins for MS identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
